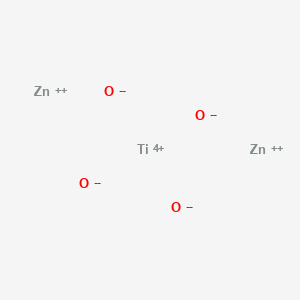

Titanium zinc oxide (TiZn2O4)

Description

BenchChem offers high-quality Titanium zinc oxide (TiZn2O4) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium zinc oxide (TiZn2O4) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dizinc;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Ti.2Zn/q4*-2;+4;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFOLPMOGPIUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4TiZn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923355 | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12036-69-0 | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium zinc oxide (TiZn2O4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc orthotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Theoretical Properties of Zinc Orthotitanate (Zn₂TiO₄)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Subject of Inquiry

The ternary oxide system involving zinc, titanium, and oxygen gives rise to several stable compounds, each with distinct properties. While the formula "Titanium zinc oxide (TiZn₂O₄)" is not standard, the stoichiometry strongly suggests the well-studied compound zinc orthotitanate (Zn₂TiO₄). This guide, therefore, focuses on the theoretical and computationally predicted properties of Zn₂TiO₄, a material of significant interest for its dielectric, optical, and photocatalytic applications. We will delve into the fundamental characteristics of this material as elucidated primarily through first-principles calculations based on Density Functional Theory (DFT), providing a robust theoretical foundation for experimental and developmental work.

Theoretical Framework: The Power of First-Principles Calculation

To understand the intrinsic properties of a material like Zn₂TiO₄, computational methods, particularly DFT, are indispensable. These ab initio (from the beginning) calculations solve the quantum mechanical equations that govern the behavior of electrons within the material's crystal lattice. This allows for the prediction of structural, electronic, and optical properties with remarkable accuracy, often guiding and explaining experimental observations.

Causality in Computational Choices

The choice of the exchange-correlation functional within DFT is critical as it dictates the accuracy of the predicted properties. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is commonly used for structural optimization due to its balance of computational cost and accuracy. However, standard DFT functionals are known to underestimate the electronic band gap of semiconductors. To correct this, more advanced methods like the Hubbard U correction (GGA+U) or hybrid functionals (e.g., HSE06) are employed to provide a more accurate description of the electronic and optical properties.

Self-Validating Computational Protocol

A robust theoretical study follows a self-validating workflow. The first step is always the structural relaxation, where the atomic positions and lattice parameters are optimized until the forces on each atom are minimized. The calculated ground-state structural parameters are then compared with available experimental data to validate the chosen computational method. Once the structure is validated, other properties like the electronic band structure and optical spectra can be calculated with a higher degree of confidence.

Structural Properties: The Atomic Blueprint

The arrangement of atoms in a crystal lattice is the most fundamental property, dictating all other electronic and optical characteristics. Zn₂TiO₄ predominantly crystallizes in a cubic inverse spinel structure.[1]

Crystal Structure and Space Group

-

Crystal System: Cubic

-

Space Group: Fd-3m (No. 227)[1]

-

Structure Type: Inverse Spinel

In this structure, the oxygen anions form a face-centered cubic (FCC) close-packed lattice. The cations (Zn²⁺ and Ti⁴⁺) occupy the interstitial tetrahedral (8a) and octahedral (16d) sites. Uniquely, in the inverse spinel structure of Zn₂TiO₄, the tetrahedral sites are occupied by Zn²⁺ ions, while the octahedral sites are randomly occupied by an equal number of Zn²⁺ and Ti⁴⁺ ions.[1] This can be represented as (Zn²⁺)[Zn²⁺Ti⁴⁺]O₄, where the square brackets denote the octahedral sites.[1]

At ambient pressure, a tetragonal phase (space group P4₁22) has also been reported, which is stable at lower temperatures, transitioning to the cubic phase at temperatures between 763–833 K.

Lattice Parameters

The lattice parameter 'a' of the cubic unit cell is a crucial metric for validating theoretical models. DFT calculations, when properly converged, show excellent agreement with experimental values.

| Source | Lattice Parameter 'a' (Å) |

| Experimental (Solid-state reaction) | ~8.471 - 8.474 Å |

| Experimental (Polymeric precursor) | ~8.440 - 8.463 Å |

| Theoretical (DFT) | In good agreement with experimental values |

Table 1: Comparison of theoretical and experimental lattice parameters for cubic Zn₂TiO₄. The slight variation in experimental values can be attributed to different synthesis methods and stoichiometry.

Caption: 2D representation of cation coordination in the Zn₂TiO₄ inverse spinel structure.

Electronic Properties: Governing Charge Carrier Behavior

The electronic structure, particularly the band gap and the density of states, determines the electrical conductivity and optical absorption characteristics of Zn₂TiO₄.

Electronic Band Structure and Band Gap

First-principles calculations predict Zn₂TiO₄ to be a semiconductor with a wide band gap. The nature of the band gap (direct or indirect) and its magnitude are critical for applications in optoelectronics and photocatalysis.

-

Band Gap Nature: Theoretical studies suggest that Zn₂TiO₄ has an indirect band gap . This means that for an electron to be excited from the valence band to the conduction band, it requires both a photon (for energy) and a phonon (for momentum change).

-

Band Gap Value: The calculated and experimentally measured band gap values for Zn₂TiO₄ show some variation, which is typical and depends on the theoretical method or experimental conditions.

| Method | Band Gap (eV) |

| Experimental (UV-Vis Spectroscopy) | 3.22 - 3.70 eV |

| Experimental (Photoluminescence) | 3.30 - 4.40 eV |

| Theoretical (DFT-GGA) | ~3.33 eV |

| Theoretical (Indirect Gap) | 3.29 eV |

Table 2: A summary of reported band gap values for Zn₂TiO₄ from various experimental and theoretical studies.[1]

The wide band gap indicates that pure Zn₂TiO₄ is transparent to visible light and primarily absorbs in the ultraviolet (UV) region.

Density of States (DOS)

The DOS provides deeper insight into the atomic orbital contributions to the electronic bands. For Zn₂TiO₄:

-

Valence Band (VB): The top of the valence band is primarily composed of hybridized O 2p and Zn 3d orbitals.[1]

-

Conduction Band (CB): The bottom of the conduction band is mainly formed by the Ti 3d orbitals.[1]

This orbital arrangement is crucial for understanding charge transfer mechanisms, especially in photocatalysis, where the photo-excited electrons and holes are generated in specific atomic orbitals.

Caption: Key orbital contributions to the valence and conduction bands of Zn₂TiO₄.

Optical Properties: The Interaction with Light

The optical properties of Zn₂TiO₄ are a direct consequence of its electronic structure. Key parameters include the dielectric function, absorption coefficient, and refractive index, all of which can be calculated from first principles.

Dielectric Function and Absorption

The complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω), describes how a material responds to an electromagnetic field. The imaginary part, ε₂(ω), is directly related to the absorption of light. Theoretical calculations show that for Zn₂TiO₄, significant absorption begins when the photon energy exceeds the band gap energy, peaking in the UV range. This high absorption in the UV region makes it a potential candidate for UV-blocking applications.

Refractive Index

The refractive index, n(ω), which measures how light propagates through the material, is also derived from the dielectric function. The static refractive index (at zero frequency) is an important parameter for optical device design. For Zn₂TiO₄, the wide band gap corresponds to a relatively low refractive index in the visible range, consistent with its transparent nature.

Potential Applications and Future Directions

The theoretical properties of Zn₂TiO₄ highlight its potential in several advanced applications:

-

Photocatalysis: Its wide band gap and suitable band edge positions make it a candidate for UV-driven photocatalysis for water splitting or degradation of pollutants.[1] Theoretical studies can further explore doping or defect engineering to narrow the band gap for visible light absorption.

-

Dielectric Materials: Zn₂TiO₄ is known for its interesting dielectric properties, making it useful in microwave devices and other electronic components.[1]

-

Gas Sensing: The surface reactivity of metal oxides can be exploited for gas sensing applications. Theoretical modeling can help understand the adsorption mechanisms of different gas molecules on Zn₂TiO₄ surfaces.

Future theoretical work should focus on more advanced computational methods to refine the electronic and optical properties, investigate the effects of defects and doping on its performance, and model its behavior in nanocomposite structures to guide the development of next-generation materials.

Experimental Protocols: A Theoretical Grounding for Synthesis

While this guide focuses on theoretical properties, the synthesis of high-quality Zn₂TiO₄ is paramount for experimental validation. The solid-state reaction method is a common approach.

Solid-State Reaction Synthesis of Zn₂TiO₄

-

Precursor Mixing: Stoichiometric amounts of high-purity zinc oxide (ZnO) and titanium dioxide (TiO₂) powders (2:1 molar ratio) are intimately mixed.

-

Grinding: The mixed powders are thoroughly ground, often in an agate mortar or through ball milling, to ensure homogeneity and increase the surface area for reaction.

-

Calcination: The ground powder is calcined in an alumina crucible at high temperatures. A typical protocol involves heating at 800-1000°C for several hours in an air atmosphere.[1]

-

Characterization: The resulting powder is characterized using X-ray diffraction (XRD) to confirm the formation of the single-phase cubic spinel Zn₂TiO₄ structure.

The causality behind this protocol lies in providing sufficient thermal energy to overcome the activation barrier for the solid-state diffusion and reaction between the ZnO and TiO₂ precursors, leading to the formation of the thermodynamically stable Zn₂TiO₄ phase.

References

-

Band Gap Modulation in Zn2TiO4 Spinels for Efficient UV-A Persistent Luminescence. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Preparation and characterization of spinel type Zn 2 TiO 4 nanocomposite. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Spinel and post-spinel phase assemblages in Zn2TiO4: an experimental and theoretical study. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

-

Crystallization and Phase-Transition Characteristics of Sol−Gel-Synthesized Zinc Titanates. (2002). ACS Publications. Retrieved January 23, 2026, from [Link]

-

Microstructure of Zn 2 TiO 4 sintered at 900 °C (a) and 1000 °C (b). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Optical and structural properties of ZnO + Zn2TiO4 thin films prepared by the sol–gel method. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

First-Principles Calculations Of Structural, Electronic, And Optical Properties Of Spinel Zn2MO4 (M= Ti, Si, Pb). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

DFT Study of Methylene Blue Adsorption on ZnTiO3 and TiO2 Surfaces (101). (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Energy band diagram of the inverse-spinel Zn2TiO4. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Structural and electrical properties of sintered zinc-titanate ceramics. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]

-

Optical interband transitions in Zn2TiO4 single crystals. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Energy Band Structure and Photocatalytic Property of Fe-doped Zn2TiO4 Material. (n.d.). Korean Chemical Society. Retrieved January 23, 2026, from [Link]

Sources

Crystal structure analysis of TiZn2O4 inverse spinels

An In-Depth Technical Guide to the Crystal Structure Analysis of TiZn₂O₄ Inverse Spinels

Executive Summary

This technical guide provides a comprehensive walkthrough for the synthesis and detailed crystal structure analysis of Titanium Zinc Oxide (TiZn₂O₄), an important member of the inverse spinel family of complex oxides. Addressed to researchers and materials scientists, this document moves beyond mere procedural steps to offer a rationale-driven narrative, grounding each experimental choice in established scientific principles. We will cover the high-temperature solid-state synthesis of TiZn₂O₄, its characterization via powder X-ray diffraction (pXRD), and the subsequent in-depth structural elucidation using the Rietveld refinement method. The guide culminates in an interpretation of the refined crystallographic data, confirming the inverse spinel structure and discussing its implications for material properties, such as its application as a near-infrared (NIR) reflective cool pigment.

The Architectural Framework of Spinels: Normal vs. Inverse

The term "spinel" refers to a class of minerals and synthetic materials with the general formula AB₂O₄.[1][2] The crystal structure is based on a cubic close-packed array of oxygen anions, with the metallic cations, A and B, occupying specific interstitial tetrahedral (A-sites) and octahedral (B-sites).[2][3] The distribution of these cations within the oxygen lattice is the defining characteristic that separates spinels into two primary categories.

The "Normal" Spinel Structure

In a normal spinel structure, the divalent A²⁺ cations occupy 1/8th of the available tetrahedral voids, while the trivalent B³⁺ cations occupy 1/2 of the octahedral voids.[4] This arrangement can be represented by the formula (A²⁺)[B³⁺]₂O₄, where the parentheses denote tetrahedral coordination and the square brackets denote octahedral coordination. A classic example is the mineral spinel itself, MgAl₂O₄.[1][5]

The "Inverse" Spinel Structure: A Cation Swap

The inverse spinel structure represents a fascinating deviation from this arrangement. Here, the tetrahedral sites are occupied by half of the B³⁺ cations, while the octahedral sites are shared by the A²⁺ cations and the remaining half of the B³⁺ cations.[5][6] The general formula for an inverse spinel is therefore (B³⁺)[A²⁺B³⁺]O₄.[1][4] This rearrangement is often driven by factors like the crystal field stabilization energy (CFSE) of the specific cations in different coordination environments.[6][7]

In the case of TiZn₂O₄, the A cation is Zn²⁺ and the B cation is the tetravalent Ti⁴⁺. To maintain charge neutrality with two divalent zinc ions, the formula is Zn₂TiO₄. The experimentally determined structure reveals that the Ti⁴⁺ ions occupy the tetrahedral sites, while the two Zn²⁺ ions are located in the octahedral sites, leading to the inverse spinel configuration (Ti⁴⁺)[Zn²⁺]₂O₄.

Material Synthesis: Forging High-Purity TiZn₂O₄

The foundation of any accurate structural analysis is a pure, single-phase, and highly crystalline sample. For complex oxides like TiZn₂O₄, the solid-state reaction method is a robust and widely used synthesis route due to its simplicity and scalability.

Causality Behind Method Selection

The solid-state reaction method is chosen for its ability to promote the diffusion of ions between precursor materials at high temperatures, leading to the formation of a thermodynamically stable, crystalline product. The high temperatures are necessary to overcome the kinetic barriers associated with ion transport in the solid state. The repeated grinding and heating cycles are critical for ensuring homogeneity and complete reaction, thereby preventing the formation of secondary phases that would complicate subsequent structural analysis.

Detailed Protocol: Solid-State Synthesis of TiZn₂O₄

-

Precursor Selection & Stoichiometry: High-purity (>99.9%) zinc oxide (ZnO) and titanium dioxide (TiO₂) powders are selected as the starting materials. To synthesize TiZn₂O₄, the precursors are weighed out in a 2:1 molar ratio of ZnO to TiO₂.

-

Homogenization: The weighed powders are transferred to an agate mortar. 10-15 mL of a wetting agent, such as acetone or ethanol, is added to facilitate mixing and reduce mechanical agglomeration. The mixture is ground intimately with a pestle for at least 30 minutes until a visually homogeneous, fine powder is obtained.

-

Calcination: The homogenized powder is transferred to a high-purity alumina crucible. The crucible is placed in a programmable muffle furnace. The temperature is ramped up to 1100-1200 °C at a rate of 5 °C/minute and held at this temperature for 12-24 hours.

-

Intermediate Grinding: After the first calcination, the furnace is cooled to room temperature. The sintered powder is removed from the crucible and ground again in the agate mortar for 15-20 minutes to break up agglomerates and expose fresh surfaces for further reaction.

-

Final Sintering: The re-ground powder is returned to the crucible and subjected to a second heating cycle under the same conditions as the first calcination. This step is crucial to ensure the reaction goes to completion and to improve the crystallinity of the final product.

-

Phase Verification: The final product is a white or pale-yellow powder. A small portion is taken for analysis by powder X-ray diffraction to confirm the formation of the single-phase TiZn₂O₄ spinel structure.

The Core Analytical Workflow: From Powder to Precise Structure

The definitive characterization of the TiZn₂O₄ crystal structure is achieved through a synergistic combination of powder X-ray diffraction (pXRD) and Rietveld refinement.

Diagram of the Analytical Pipeline

Caption: Workflow for TiZn₂O₄ crystal structure analysis.

Powder X-ray Diffraction (pXRD): The Primary Investigative Tool

pXRD is the cornerstone technique for analyzing crystalline materials. It provides a fingerprint of the atomic arrangement by measuring the scattering of X-rays from the periodic lattice planes of the material.

-

Principles: When a monochromatic X-ray beam is incident on a crystalline sample, constructive interference occurs only when the angle of incidence satisfies Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern—a plot of intensity versus diffraction angle (2θ)—is unique to the material's crystal structure.

-

Step-by-Step Data Acquisition Protocol:

-

Sample Preparation: A small amount (~0.5 g) of the synthesized TiZn₂O₄ powder is gently packed into a sample holder, ensuring a flat, level surface to minimize preferred orientation effects.

-

Instrument Setup: The sample is loaded into a powder diffractometer. Typical instrument settings for a standard analysis use Cu Kα radiation (λ = 1.5406 Å).

-

Data Collection: The diffraction pattern is collected over a wide angular range, typically from 2θ = 10° to 90°, with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good signal-to-noise ratio.

-

Rietveld Refinement: Deciphering the Diffraction Pattern

While pXRD confirms the phase, Rietveld refinement is a powerful computational method used to extract detailed quantitative information from the diffraction data.[8][9] It works by refining a theoretical model of the crystal structure against the experimental data until the difference between the calculated and observed patterns is minimized.[9]

-

Theoretical Underpinnings: The method treats the entire diffraction pattern as a single entity. It models the peak positions (determined by the unit cell parameters), peak intensities (determined by atomic positions and site occupancies), and peak shapes. By iteratively adjusting these parameters using a least-squares algorithm, it provides a highly accurate structural solution.

-

Detailed Protocol for Rietveld Refinement of TiZn₂O₄:

-

Software: A specialized software package such as FullProf, GSAS, or TOPAS is required.[8][10]

-

Initial Model: The refinement begins with an initial structural model. For TiZn₂O₄, this includes:

-

Space Group: The cubic spinel structure belongs to the Fd-3m space group.[11][12]

-

Lattice Parameters: An initial estimate is obtained from the peak positions in the raw XRD data.

-

Atomic Positions: Standard Wyckoff positions for the spinel structure are used.

-

Cation Distribution: Crucially, two models are tested: a normal spinel model (Zn)[TiZn]O₄ and an inverse spinel model (Ti)[Zn₂]O₄.

-

-

Refinement Strategy: The refinement proceeds in a stepwise manner. The following parameters are sequentially refined:

-

Scale factor and background parameters.

-

Unit cell lattice parameter.

-

Peak shape parameters (e.g., Caglioti parameters U, V, W).

-

Atomic positions (oxygen positional parameter, u).

-

Isotropic thermal parameters (B_iso) for each atom.

-

Cation Site Occupancy: The occupancy factors of the tetrahedral and octahedral sites are refined to determine the distribution of Ti and Zn ions. This is the definitive step in distinguishing between the normal and inverse models.

-

-

Assessing Goodness-of-Fit: The quality of the refinement is judged by numerical indicators such as the weighted profile R-factor (R_wp) and the goodness-of-fit (χ² or S). Low values indicate a good match between the model and the data.[8]

-

Interpreting the TiZn₂O₄ Crystal Structure

The output of a successful Rietveld refinement provides a wealth of precise structural information.

Key Crystallographic Parameters for TiZn₂O₄

The following table summarizes typical refined structural parameters for TiZn₂O₄.

| Parameter | Value | Significance |

| Crystal System | Cubic | Indicates high symmetry in the atomic arrangement. |

| Space Group | Fd-3m (No. 227) | Defines the symmetry operations of the unit cell for the spinel structure.[13] |

| Lattice Parameter (a) | ~8.4 - 8.5 Å | Defines the size of the cubic unit cell. |

| Wyckoff Positions | Specific coordinates within the unit cell for each type of atom. | |

| Tetrahedral Cations | 8a | Occupied by Ti⁴⁺ in the inverse model. |

| Octahedral Cations | 16d | Occupied by Zn²⁺ in the inverse model. |

| Oxygen Anions | 32e | Form the close-packed lattice. |

| Oxygen Parameter (u) | ~0.26 | The single variable fractional coordinate for the oxygen anion. |

| Inversion Degree (x) | ~1.0 | A value of 1 confirms a fully inverse spinel structure.[7] |

Confirming the Inverse Spinel Structure

The decisive evidence for the inverse structure comes from the refinement of the cation site occupancies. The refinement will converge to a stable, low R-factor solution only when the tetrahedral (8a) sites are modeled as being occupied by Titanium and the octahedral (16d) sites by Zinc. Attempting to refine the structure with a normal or mixed cation distribution results in a significantly poorer fit to the experimental data.

Visualizing Cation Arrangement in Spinels

The fundamental difference between normal and inverse spinels is the placement of the divalent (A) and trivalent/tetravalent (B) cations.

Caption: Cation distribution in normal vs. inverse spinels.

Structure-Property Relationships

The precise arrangement of atoms in TiZn₂O₄ directly governs its physical and chemical properties.

Case Study: TiZn₂O₄ as a "Cool Pigment"

Recent research has highlighted the potential of TiZn₂O₄ as a "cool pigment" for applications in roofing and coatings.[14][15] Its effectiveness stems from its ability to strongly reflect near-infrared (NIR) radiation, which constitutes a significant portion of the sun's energy.[14] This high NIR reflectance minimizes heat buildup on surfaces, leading to lower indoor temperatures and reduced energy consumption for cooling.[15] The electronic structure, dictated by the specific coordination of the Ti⁴⁺ and Zn²⁺ ions in the inverse spinel lattice, is responsible for this desirable optical property. Doping the TiZn₂O₄ lattice by substituting some of the octahedral Zn²⁺ ions with other ions like Cu²⁺ or Fe³⁺ can even be used to tune the color of the pigment while retaining high NIR reflectance.[14][15][16]

Conclusion

The crystal structure analysis of TiZn₂O₄ is a multi-step process that requires careful synthesis, precise data collection, and rigorous computational analysis. Through the application of powder X-ray diffraction and Rietveld refinement, it is possible to unambiguously determine its inverse spinel structure, characterized by Ti⁴⁺ ions on tetrahedral sites and Zn²⁺ ions on octahedral sites. This detailed structural understanding is not merely an academic exercise; it is the key to explaining and engineering the material's properties for advanced applications, such as the development of energy-saving cool pigments.

References

-

S. L. C, V. U, S. H, C. S, and P. S. M. (2022). Colour tunable cool pigments based on TiZn₂O₄ inverse spinels. Materials Advances, 3(17), 6584-6596. [Link]

-

ResearchGate. (n.d.). Colour tunable cool pigments based on TiZn₂O₄ inverse spinels. Retrieved from ResearchGate. [Link]

-

AdiChemistry. (n.d.). SPINEL CRYSTAL STRUCTURE|INVERSE SPINELS|EXAMPLES|TYPES|CFSE. Retrieved from AdiChemistry. [Link]

-

ResearchGate. (n.d.). XRD pattern of TiZn₂O₄ and the reference pattern. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Rietveld refinement plot of Co₃O₄ spinel nanocubes processed by MAH.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray diffraction patterns of the synthesized Fe³⁺ doped TiZn₂O₄ compositions. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2021, September 27). 8.7: Spinel, Perovskite, and Rutile Structures. Retrieved from Chemistry LibreTexts. [Link]

-

PMC. (2022, March 25). The Cation Distributions of Zn-doped Normal Spinel MgFe₂O₄ Ferrite and Its Magnetic Properties. Retrieved from PMC. [Link]

-

Materials Project. (n.d.). mp-33631: TiZn₂O₄ (Orthorhombic, Imma, 74). Retrieved from Materials Project. [Link]

-

ResearchGate. (n.d.). Cation distribution in normal spinel ferrites. Retrieved from ResearchGate. [Link]

-

Digital CSIC. (n.d.). Cations distribution by Rietveld refinement and magnetic properties of MgCrₓFe₂₋ₓO₄ spinel ferrites. Retrieved from Digital CSIC. [Link]

-

ResearchGate. (2005, August 7). (PDF) Rietveld structure refinement of the cation distribution in ferrite fine particles studied by X-ray powder diffraction. Retrieved from ResearchGate. [Link]

-

All 'Bout Chemistry. (2016, July 24). SPINELS (Normal or Inverse). Retrieved from All 'Bout Chemistry. [Link]

-

Materials Project. (n.d.). mp-2908. Retrieved from Materials Project. [Link]

-

Wikipedia. (n.d.). Spinel group. Retrieved from Wikipedia. [Link]

-

International Association of Advanced Materials. (2021). Complex-oxide AB₂O₄ Materials and their Applications: ZnGa₂O₄ as an Example. Retrieved from International Association of Advanced Materials. [Link]

-

YouTube. (2023, April 9). Rietveld refinement, crystal str & Electron Density Mapping of Inverse spinel type LiMn₂O₄ material. Retrieved from YouTube. [Link]

-

The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). The structure of inverse Spinels. Retrieved from The Department of Chemistry, UWI, Mona, Jamaica. [Link]

-

PMC. (n.d.). Green Synthesis and Applications of ZnO and TiO₂ Nanostructures. Retrieved from PMC. [Link]

-

Chalcogenide Letters. (2012, September 4). PHYSICAL PROPERTIES EVALUATION OF ANNEALED ZnAl₂O₄ ALLOY THIN FILMS. Retrieved from Chalcogenide Letters. [Link]

-

ResearchGate. (2022, March 21). The Cation Distributions of Zn-doped Normal Spinel MgFe₂O₄ Ferrite and Its Magnetic Properties. Retrieved from ResearchGate. [Link]

-

OSTI.gov. (n.d.). Understanding Color Variation with Site Distribution in Inverse Spinel Structure via Neutron Diffraction, Magnetism, and Optical. Retrieved from OSTI.gov. [Link]

-

YouTube. (2023, May 15). Rietveld Refinement and Crystal structure of Nickel Oxide (NiO) material using FullProf Software. Retrieved from YouTube. [Link]

-

Engineered Science Publisher. (n.d.). Synthesis of Tin Oxide Nanoparticles using Microwave-Assisted Method for Dye-Sensitized Solar Cell Application. Retrieved from Engineered Science Publisher. [Link]

-

PubMed. (2022, March 25). The Cation Distributions of Zn-doped Normal Spinel MgFe₂O₄ Ferrite and Its Magnetic Properties. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). 3: Cation distributions in normal spinels. Retrieved from ResearchGate. [Link]

Sources

- 1. SPINELS (Normal or Inverse) - All 'Bout Chemistry [chemohollic.com]

- 2. researchgate.net [researchgate.net]

- 3. The Cation Distributions of Zn-doped Normal Spinel MgFe2O4 Ferrite and Its Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adichemistry.com [adichemistry.com]

- 5. The structure of inverse Spinels. [wwwchem.uwimona.edu.jm]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spinel group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. digital.csic.es [digital.csic.es]

- 12. osti.gov [osti.gov]

- 13. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 14. researchgate.net [researchgate.net]

- 15. Colour tunable cool pigments based on TiZn2O4 inverse spinels - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Band gap and electronic properties of TiZn2O4

An In-Depth Technical Guide to the Band Gap and Electronic Properties of Zinc Titanate (TiZn₂O₄)

Abstract

Zinc Titanate (TiZn₂O₄), a member of the spinel family of oxides, is a material of significant scientific interest due to its compelling electronic and optical properties. Characterized by an inverse spinel crystal structure, its wide band gap underpins applications ranging from photocatalysis to energy-efficient pigments. However, a notable disparity exists between theoretically predicted and experimentally measured electronic properties, particularly the band gap, necessitating a nuanced understanding of the factors that influence its behavior. This guide provides a comprehensive exploration of the electronic structure of TiZn₂O₄, detailing its theoretical underpinnings and the experimental realities. We examine the causality behind the varied reported band gap values, provide validated protocols for its synthesis and characterization, and discuss its applications in fields relevant to researchers and drug development professionals, including the photocatalytic degradation of pharmaceutical pollutants and potential for biomedical imaging.

Introduction: The Significance of TiZn₂O₄

Spinel oxides, with the general formula AB₂O₄, are a cornerstone of materials science, valued for their thermal stability and diverse magnetic and electronic properties. Within this class, Zinc Titanate (TiZn₂O₄) distinguishes itself as an inverse spinel, a structural arrangement that profoundly influences its electronic behavior. In an ideal inverse spinel structure, the tetrahedral A-sites are occupied by half of the B-site cations (in this case, Ti⁴⁺), while the octahedral B-sites are occupied by the A-site cations (Zn²⁺) and the remaining half of the B-site cations. However, the structure of TiZn₂O₄ is often more complex, with cation disorder playing a critical role.

The electronic properties of TiZn₂O₄, particularly its wide semiconductor band gap, make it a promising candidate for several advanced applications. Its ability to absorb UV light while reflecting near-infrared (NIR) radiation renders it an effective "cool pigment" for energy-saving coatings.[1][2] Furthermore, its electronic structure is well-suited for photocatalysis, a process with significant implications for environmental remediation, including the degradation of persistent pharmaceutical compounds in wastewater—a growing concern for environmental and health sciences.[3][4][5] The inherent biocompatibility of zinc also opens avenues for its use in biomedical applications, such as a host material for luminescent dopants in bioimaging.[6] This guide serves as a technical deep-dive for scientists seeking to understand and harness the unique electronic characteristics of TiZn₂O₄.

Fundamental Properties: Crystal and Electronic Structure

A material's electronic properties are intrinsically linked to its crystal structure. For TiZn₂O₄, the inverse spinel lattice provides the framework that dictates how atomic orbitals interact to form the electronic bands.

Crystal Structure

TiZn₂O₄ crystallizes in a spinel-like structure. While often idealized as cubic, detailed crystallographic analysis suggests an orthorhombic lattice (space group Imma) may be a more accurate representation, accounting for the inherent cation disorder.[7] In this structure, the oxide ions (O²⁻) form a close-packed cubic lattice, with the cations (Zn²⁺ and Ti⁴⁺) occupying the interstitial tetrahedral and octahedral sites. The defining feature of this inverse spinel is the distribution of these cations. A significant portion of the Zn²⁺ cations occupies octahedral sites, while Ti⁴⁺ cations are found in both tetrahedral and octahedral environments. This cation arrangement is fundamental to the material's overall electronic configuration.[7]

The coordination environment of the cations is paramount. Titanium and zinc ions are bonded to oxygen atoms, forming polyhedral units (e.g., ZnO₄ tetrahedra, ZnO₆ octahedra, and TiO₆ octahedra) that constitute the building blocks of the crystal. The precise bond lengths and angles of these polyhedra influence the overlap of atomic orbitals and, consequently, the electronic band structure.

Caption: Workflow for the solid-state synthesis of TiZn₂O₄.

Characterization: From Structure to Band Gap

Structural Characterization:

-

X-Ray Diffraction (XRD): This is the primary technique used to confirm the formation of the desired spinel crystal phase and to assess its purity and crystallinity. The positions and intensities of the diffraction peaks are compared to a reference pattern for TiZn₂O₄. [8] Optical Band Gap Determination: The optical band gap is determined from UV-Visible Diffuse Reflectance Spectroscopy (DRS) data using the Tauc plot method. This method is based on the relationship between the absorption coefficient (α) and the photon energy (hν).

Step-by-Step Methodology:

-

Data Acquisition: The diffuse reflectance spectrum (R) of the powder sample is measured over a range of wavelengths using a UV-Vis spectrophotometer equipped with an integrating sphere. A highly reflective material like BaSO₄ is used as a reference.

-

Kubelka-Munk Transformation: The reflectance data is converted into a term proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R. This is a necessary step because for opaque powder samples, direct absorbance measurement is not feasible. [9]3. Tauc Plot Construction: The Tauc relation is given by (αhν)^(1/γ) = B(hν - E_g). Since F(R) is proportional to α, the equation becomes (F(R)hν)^(1/γ) vs. hν. The value of γ depends on the nature of the electronic transition:

-

γ = 1/2 for a direct allowed transition.

-

γ = 2 for an indirect allowed transition.

-

-

Extrapolation: The Tauc plot is generated by plotting (F(R)hν)^(1/γ) on the y-axis against photon energy (hν) on the x-axis. A straight line is fitted to the linear portion of the curve near the absorption edge. The extrapolation of this line to the x-axis (where the y-value is zero) gives the value of the optical band gap (E_g). [10][11]

Caption: The Tauc plot method for band gap determination.

Applications Relevant to Research and Development

The electronic properties of TiZn₂O₄ are not merely of academic interest; they enable a range of practical applications relevant to both industrial and biomedical research.

Environmental Remediation: Photocatalytic Degradation of Pharmaceuticals

The presence of pharmaceutically active compounds (PhACs) in water sources is a significant environmental challenge, as conventional water treatment methods are often ineffective at removing them. [12]Photocatalysis using wide band gap semiconductors like TiZn₂O₄ offers a promising solution.

Mechanism:

-

When TiZn₂O₄ is irradiated with photons of energy greater than its band gap (hν ≥ E_g), an electron (e⁻) is excited from the valence band to the conduction band, leaving behind a hole (h⁺).

-

These charge carriers migrate to the semiconductor surface.

-

The highly reactive holes (h⁺) can directly oxidize adsorbed organic molecules (like pharmaceuticals) or react with water to form hydroxyl radicals (•OH).

-

The electrons (e⁻) can react with adsorbed oxygen to form superoxide radicals (•O₂⁻).

-

These highly reactive oxygen species (ROS), particularly the hydroxyl radical, are powerful oxidizing agents that can non-selectively break down complex pharmaceutical molecules into simpler, less harmful compounds like CO₂, H₂O, and mineral acids. [4][5] The advantage of TiZn₂O₄ over the more common TiO₂ is its potentially higher photocatalytic activity, as reported in some studies. [6]This makes it a material of interest for developing advanced oxidation processes for wastewater treatment in the pharmaceutical industry.

Energy Efficiency: Near-Infrared Reflective "Cool" Pigments

Urban heat islands, exacerbated by the absorption of solar radiation by building materials, increase energy consumption for cooling. TiZn₂O₄ serves as an effective "cool pigment" due to its electronic structure. [1]Its wide band gap means it absorbs strongly in the UV region but is transparent to visible and near-infrared (NIR) light. This high NIR reflectance (700-2500 nm), which accounts for over 50% of the sun's energy, allows surfaces coated with TiZn₂O₄-based pigments to stay significantly cooler than those with conventional pigments. [2]Doping with ions like Cu²⁺ and Fe³⁺ can be used to introduce color without compromising this high NIR reflectance. [1]

Biomedical Potential: A Host for Luminescent Bioimaging

The field of drug development relies heavily on advanced imaging techniques to visualize biological processes. Fluorescent probes are essential tools in this domain. While pure TiZn₂O₄ is not strongly luminescent, its stable, wide band gap crystal lattice makes it an excellent host material for activator ions (dopants) like transition metals or rare-earth elements. Doping can introduce new energy levels within the band gap, enabling visible or NIR light emission upon excitation. Given that zinc is a biocompatible element, doped zinc-based oxide nanoparticles are being explored for applications in bioimaging and photodynamic therapy with low cytotoxicity. [6][13]For example, doping TiZn₂O₄ with Cr³⁺ could potentially yield a persistent NIR emitter suitable for deep-tissue imaging.

Conclusion and Future Outlook

Zinc titanate (TiZn₂O₄) is a multifunctional semiconductor whose electronic properties are defined by its inverse spinel structure and wide band gap. This guide has elucidated the complex nature of its band gap, highlighting the causal links between synthesis, structure, and the resulting electronic behavior. The significant discrepancies between theoretical and experimental values underscore the importance of empirical validation and careful control over material synthesis.

The established protocols for solid-state synthesis and optical characterization provide a reliable framework for researchers. The applications of TiZn₂O₄ in the photocatalytic degradation of pharmaceuticals, as energy-saving cool pigments, and as a potential host for bioimaging probes demonstrate its relevance to pressing scientific and technological challenges.

Future research should focus on:

-

Defect Engineering: Precisely controlling stoichiometry and introducing specific defects to tune the band gap and enhance photocatalytic efficiency.

-

Advanced Characterization: Employing techniques like photoelectron spectroscopy to directly probe the density of states and validate theoretical models.

-

Electrical Property Measurement: Systematically investigating the electrical conductivity and charge carrier mobility to build a complete picture of its electronic transport properties.

-

Biomedical Functionalization: Developing surface modification and doping strategies to create stable, non-toxic TiZn₂O₄-based nanoprobes for targeted drug delivery and in-vivo imaging.

By advancing our understanding and control of this versatile material, the scientific community can unlock its full potential across a spectrum of applications.

References

-

Colour tunable cool pigments based on TiZn2O4 inverse spinels. ResearchGate. (n.d.). Available at: [Link]

-

Colour tunable cool pigments based on TiZn2O4 inverse spinels. Royal Society of Chemistry. (2020). Available at: [Link]

-

Bandara, J., Senevirathne, M. K. I., & Jayawardena, A. (2022). Band Gap Modulation in Zn2TiO4 Spinels for Efficient UV-A Persistent Luminescence. MDPI. Available at: [Link]

-

Wang, X., et al. (2023). Idealizing Tauc Plot for Accurate Bandgap Determination of Semiconductor with Ultraviolet–Visible Spectroscopy: A Case Study for Cubic Boron Arsenide. ACS Publications. Available at: [Link]

-

mp-33631: TiZn2O4 (Orthorhombic, Imma, 74). Materials Project. (n.d.). Available at: [Link]

-

Wang, X., et al. (2023). Idealizing Tauc Plot for Accurate Bandgap Determination of Semiconductor with UV-Vis: A Case Study for Cubic Boron Arsenide. arXiv. Available at: [Link]

-

Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. MDPI. (2018). Available at: [Link]

-

XRD pattern of TiZn2O4 and the reference pattern. ResearchGate. (n.d.). Available at: [Link]

-

Rational solid-state synthesis routes for inorganic materials. ChemRxiv. (2021). Available at: [Link]

-

A CRITICAL REVIEW OF THE PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICAL RESIDUES BY A TIO2-BASED PHOTOCATALYST. Hungarian Journal of Industry and Chemistry. (2022). Available at: [Link]

-

Ti-doped ZnFe2O4 as active material in zinc ion batteries. RWTH Publications. (2024). Available at: [Link]

-

Solid-state synthesis of ZnMn2O4 spinel: Sequence of phase transformations, thermal stability, localization and charge state of manganese ions in the intermediate and final reaction products. Scilit. (2023). Available at: [Link]

-

Yuan, L., et al. (2019). Zn II Complexes for Bioimaging and Correlated Applications. PubMed. Available at: [Link]

-

Photocatalytic degradation of model pharmaceutical pollutant by novel magnetic TiO2@ZnFe2O4/Pd nanocomposite with enhanced photocatalytic activity and stability under solar light irradiation. PubMed. (2020). Available at: [Link]

-

[Materials Square] Density of States with Quantum Espresso. YouTube. (2019). Available at: [Link]

-

Synthesis of ZnAl2O4 and Evaluation of the Response in Propane Atmospheres of Pellets and Thick Films Manufactured with Powders of the Oxide. MDPI. (2021). Available at: [Link]

-

Multicolor bioimaging with biosynthetic zinc nanoparticles and their application in tumor detection. ResearchGate. (2017). Available at: [Link]

-

PHOTOCATALYTIC DEGRADATION OF PHARMACEUTICALS USING TiO2 BASED NANOCOMPOSITE CATALYST- REVIEW. (2019). Available at: [Link]

-

Variations in the optical and thermoelectric behavior of ZnCo2O4 nanostructures as a function of synthesis temperature. (2024). Available at: [Link]

-

How To Correctly Determine the Band Gap Energy of Modified Semiconductor Photocatalysts Based on UV–Vis Spectra. ACS Publications. (2018). Available at: [Link]

-

Calculation of the density of state. a DOS of ZnGa2O4 and b.... ResearchGate. (n.d.). Available at: [Link]

-

Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy. (2019). Available at: [Link]

Sources

- 1. Colour tunable cool pigments based on TiZn2O4 inverse spinels - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 6. ZnII Complexes for Bioimaging and Correlated Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. researchgate.net [researchgate.net]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zbc.uz.zgora.pl [zbc.uz.zgora.pl]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of Novel TiZn₂O₄ Structures

Foreword

The ternary oxide system of zinc and titanium represents a fertile ground for materials discovery, offering a fascinating interplay of stoichiometry, temperature, and kinetic control that yields a variety of crystalline structures. Among these, zinc orthotitanate (TiZn₂O₄ or Zn₂TiO₄) serves as a foundational and technologically significant compound. Its inverse spinel structure is a platform for developing materials with applications ranging from high-frequency dielectrics and photocatalysts to novel, environmentally benign pigments. The quest for "novel" structures in this domain is not merely an academic exercise; it is driven by the need for materials with enhanced performance, tunable properties, and greater efficiency. This guide eschews a conventional review format, instead adopting a narrative that elucidates the causal relationships between synthetic strategy and material outcome. It is designed for the practicing researcher, offering not just protocols, but the underlying logic required to innovate and discover.

The ZnO-TiO₂ System: A Landscape of Competing Phases

To navigate the synthesis of TiZn₂O₄, one must first understand the thermodynamic landscape in which it resides. The ZnO-TiO₂ system is primarily characterized by three compounds: zinc orthotitanate (Zn₂TiO₄), zinc metatitanate (ZnTiO₃), and the metastable zinc titanate (Zn₂Ti₃O₈).[1][2][3] The formation of a specific phase is a delicate balance between the molar ratio of precursors and, most critically, the thermal energy supplied to the system.[4][5]

-

Zn₂TiO₄ (Zinc Orthotitanate): This is the most stable phase at high temperatures (typically above 950°C).[1][2] It crystallizes in a cubic inverse spinel structure where tetrahedral sites are occupied by Zn²⁺ ions, while octahedral sites are shared by the remaining Zn²⁺ and Ti⁴⁺ ions.[3][6] This specific cation arrangement is fundamental to its dielectric and optical properties.

-

ZnTiO₃ (Zinc Metatitanate): This phase is stable at intermediate temperatures and can exist in several polymorphs, including a hexagonal ilmenite structure and a rare cubic perovskite form.[2][7][8] Crucially, ZnTiO₃ is known to decompose into Zn₂TiO₄ and rutile (TiO₂) at temperatures exceeding 945°C, a critical consideration for synthesis design.[2]

-

Zn₂Ti₃O₈: Often described as a metastable defect spinel, this phase can form at lower temperatures (700-900°C) under specific stoichiometric conditions, particularly with an excess of zinc precursor.[1][7]

The challenge in synthesizing pure Zn₂TiO₄, or intentionally stabilizing a less common phase, lies in navigating the phase transformations that occur with increasing thermal energy.[1][6] This guide focuses on methodologies that provide the kinetic and thermodynamic control necessary to target specific, and potentially novel, structural outcomes.

Synthesis Methodologies: From Brute Force to Finesse

The choice of synthesis method is the single most important factor in determining the final structure, morphology, and purity of the target material. We will explore four primary routes, moving from the traditional high-temperature method to more refined wet-chemical techniques that offer superior control.

The Classic Approach: Solid-State Reaction

This method is the most straightforward, relying on the thermal diffusion of ions between solid precursor powders.

Causality & Rationale: The solid-state reaction overcomes the kinetic barriers to phase formation through sheer thermal force. At temperatures around 1000°C, the system has sufficient energy to reach its most thermodynamically stable state, which for a 2:1 molar ratio of ZnO to TiO₂, is the cubic inverse spinel Zn₂TiO₄.[7] The choice of TiO₂ polymorph (anatase vs. rutile) can influence intermediate phase formation but typically converges to Zn₂TiO₄ at sufficiently high temperatures.[7]

Experimental Protocol: Synthesis of Cubic Inverse Spinel Zn₂TiO₄

-

Precursor Preparation: Use high-purity (≥99.9%) zinc oxide (ZnO) and anatase titanium dioxide (TiO₂) powders.

-

Stoichiometric Mixing: Weigh the precursors to achieve a precise 2:1 molar ratio of ZnO to TiO₂.

-

Homogenization: Combine the powders in a planetary ball mill or with an agate mortar and pestle. Mill or grind the mixture for an extended period (e.g., 12-24 hours) to ensure intimate contact between the reactant particles.[7] This step is critical for maximizing the reaction interface and promoting complete conversion.

-

Calcination: Place the homogenized powder in an alumina crucible and transfer it to a high-temperature muffle furnace.

-

Characterization: The resulting white powder should be analyzed by X-ray Diffraction (XRD) to confirm the formation of the pure cubic inverse spinel phase (JCPDS card no. 25-1164).

The Homogeneity Advantage: Sol-Gel Synthesis

The sol-gel method provides molecular-level mixing of precursors in a liquid phase, dramatically lowering the energy barrier for the formation of the target oxide network. This allows for significantly lower crystallization temperatures.[10]

Causality & Rationale: By dissolving metal-organic precursors in a common solvent, we circumvent the slow diffusion kinetics of the solid-state method. A three-dimensional gel network is formed through hydrolysis and condensation reactions, trapping the metal cations in close proximity. This intimate mixing allows the Zn-O-Ti bonds to form at much lower temperatures during the final calcination step. The temperature of this final heat treatment becomes a powerful tool for phase selection.[1][10]

Experimental Protocol: Phase-Selective Synthesis of Zinc Titanates

-

Solution A (Zinc Precursor): Dissolve zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in ethylene glycol (MEG) with stirring to form a clear solution.[10]

-

Solution B (Titanium Precursor): In a separate vessel, dissolve titanium(IV) isopropoxide (TTIP) in MEG. The dissolution should be done under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the highly reactive TTIP.[10]

-

Sol Formation: Slowly add Solution B to Solution A under continuous, vigorous stirring. This step is crucial for preventing localized precipitation and ensuring a homogeneous mixture.

-

Gellation & Aging (Optional Template):

-

To control pH and catalyze the reaction, a controlled amount of aqueous ammonia (NH₄OH) can be added.[10]

-

To introduce porosity or control particle morphology, a structure-directing agent like polyvinylpyrrolidone (PVP) can be dissolved in the solution before mixing.[10]

-

The resulting mixture is aged at a moderately elevated temperature (e.g., 50-60°C) for several hours until a viscous gel is formed.[10]

-

-

Drying: The wet gel is dried in an oven at ~100-120°C to remove the solvent and residual water, yielding a solid xerogel.

-

Selective Calcination: The xerogel powder is calcined in air. The final phase is dictated by the calcination temperature:

Caption: Control of titanate phase by temperature and doping.

Essential Characterization for Structure Validation

The synthesis of a novel material is incomplete without rigorous characterization to confirm its structure and properties.

-

X-ray Diffraction (XRD): This is the primary tool for phase identification. The positions and intensities of the diffraction peaks provide a unique fingerprint for each crystalline phase (e.g., cubic spinel Zn₂TiO₄, hexagonal ZnTiO₃). [6][9]Analysis of the peak broadening can also provide an estimate of the crystallite size.

-

Raman and Fourier-Transform Infrared (FT-IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local bonding environment. They are used to confirm the presence of the characteristic metal-oxygen (M-O) bonds of the titanate structure. [6][9]It is noteworthy that the Raman spectra of cubic ZnTiO₃ and cubic Zn₂TiO₄ can be very similar due to their closely related crystal structures. [6]* UV-Vis Diffuse Reflectance Spectroscopy (DRS): This technique is essential for determining the optical bandgap of the synthesized materials. [6]The bandgap is a critical parameter for applications in photocatalysis and, as discussed, for evaluating the optical properties of novel pigments.

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and aggregation state of the synthesized powders, which are critical properties for many applications.

Concluding Remarks and Future Horizons

The synthesis of TiZn₂O₄ structures is a mature yet continually evolving field. While solid-state reactions provide a reliable route to the thermodynamically stable inverse spinel, advanced wet-chemical methods like sol-gel and hydrothermal synthesis offer the precision required to access metastable phases and control nanostructure. The true frontier lies in the deliberate modification of the parent Zn₂TiO₄ lattice. As demonstrated by the development of "cool pigments" through cationic substitution, targeted doping is a powerful strategy for discovering novel materials with tailored functionalities. [11][12] Future research will likely focus on a synergistic approach combining computational materials prediction to identify promising dopants and high-throughput synthesis methods to rapidly screen them. The exploration of high-pressure synthesis techniques could also unlock entirely new polymorphs with unique properties, pushing the boundaries of what is possible within the versatile zinc titanate system.

References

- Budigi, L., Kaleemulla, S., & Rao, N. M. (2014). Synthesis and Characterization of Zinc titanates by Solid state reaction. International Journal of ChemTech Research, 6(3), 1929-1932.

- Sreejith, N., et al. (2021). Colour tunable cool pigments based on TiZn2O4 inverse spinels.

- Manjula, P., et al. (2014). Structural and optical properties of zinc titanates synthesized by precipitation method. Bulletin of Materials Science, 37(3), 511-517. Indian Academy of Sciences.

- Sreejith, N., et al. (2021). Colour tunable cool pigments based on TiZn2O4 inverse spinels. RSC Publishing.

- Borse, P. H., et al. (2007). Crystallization and Phase-Transition Characteristics of Sol−Gel-Synthesized Zinc Titanates. Chemistry of Materials, 19(7), 1734-1742.

- Anitha, V. C., et al. (2014). Spray-deposited zinc titanate films obtained via sol–gel synthesis for application in dye-sensitized solar cells. Journal of Materials Chemistry A, 2(36), 14971-14978. RSC Publishing.

- de Lima, S. J. G., et al. (2021). Properties of zinc titanates synthesized by microwave assisted hydrothermal method. Scientific Reports, 11(1), 6032. PMC.

- Chen, Y.-C., et al. (2022). Perovskite Zinc Titanate Photocatalysts Synthesized by the Sol–Gel Method and Their Application in the Photocatalytic Degradation of Emerging Contaminants.

-

Wikipedia contributors. (n.d.). Zinc titanate. Wikipedia. [Link]

- Budigi, L., et al. (2014).

- Doughty, D. H., et al. (1995). Phase equilibria in the system ZnO-TiO2. Journal of the American Ceramic Society, 78(9), 2345-2352.

- Ye, D., & Chen, S. (2008). Calculated phase diagrams of (a) ZnO-SnO2, (b) ZnO-TiO2, and (c)....

- Mohammed, M. H., et al. (2023). Unveiling the Exceptional Performance of ZnO/Zn 2 TiO 4 Nanocomposites. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spray-deposited zinc titanate films obtained via sol–gel synthesis for application in dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA02031F [pubs.rsc.org]

- 3. Zinc titanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Properties of zinc titanates synthesized by microwave assisted hydrothermal method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Colour tunable cool pigments based on TiZn2O4 inverse spinels - Materials Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Surface Reactivity of TiZn2O4: A Technical Guide to its Surface Chemistry and Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the surface chemistry and reaction mechanisms of titanium zinc oxide (TiZn2O4), a versatile ternary metal oxide with significant potential in photocatalysis, gas sensing, and other advanced applications. Moving beyond a rudimentary overview, this document, authored from the perspective of a Senior Application Scientist, synthesizes fundamental principles with field-proven insights. We will delve into the intricate relationship between the material's synthesis, its inherent surface properties, and the subsequent reaction pathways that govern its performance. This guide is structured to offer a comprehensive understanding, from the foundational aspects of TiZn2O4's crystal and electronic structure to detailed experimental protocols and the elucidation of its surface-mediated reactions.

Foundational Understanding of TiZn2O4: Structure and Synthesis

Titanium zinc oxide, also known as zinc orthotitanate, predominantly crystallizes in the inverse spinel structure. In this configuration, the tetrahedral sites are occupied by Zn²⁺ ions, while the octahedral sites are shared between Ti⁴⁺ and the remaining Zn²⁺ ions. This specific cationic arrangement is a critical determinant of the material's electronic and surface properties.

The synthesis method employed has a profound impact on the resulting material's surface area, crystallinity, and defect chemistry, which in turn dictates its reactivity. Several common synthesis routes are summarized below:

| Synthesis Method | Description | Key Advantages | Influence on Surface Properties |

| Solid-State Reaction | High-temperature calcination of precursor oxides (e.g., TiO2 and ZnO). | Simple, scalable. | Typically results in larger crystallite sizes and lower surface area. Surface defects can be controlled by annealing conditions. |

| Sol-Gel Method | Hydrolysis and condensation of metal alkoxide precursors. | Excellent control over stoichiometry and particle size. | Can produce high surface area materials with a porous structure. Surface hydroxyl groups are often abundant. |

| Hydrothermal/Solvothermal Synthesis | Crystallization of precursors in a sealed vessel at elevated temperature and pressure. | Good control over morphology (e.g., nanoparticles, nanorods). | Can lead to well-defined crystal facets and specific surface terminations. |

| Co-precipitation | Simultaneous precipitation of metal hydroxides or carbonates from a solution of their salts. | Simple, cost-effective, and widely used in industrial production.[1] | Often results in high surface area nanopowders. The nature of surface species is influenced by the precipitating agent and pH. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the precursor solution. | Significantly shortens reaction times compared to conventional heating methods.[2] | Can produce uniform nanoparticles with a narrow size distribution, impacting the density of active sites.[2] |

The choice of synthesis method is a crucial experimental parameter that must be tailored to the desired application. For instance, a high surface area achieved through a sol-gel or co-precipitation method is generally preferred for catalytic applications to maximize the number of active sites.

The Surface Chemistry of TiZn2O4: A Deeper Dive

The surface of TiZn2O4 is the arena for its chemical reactivity. Understanding its composition, electronic structure, and the nature of its active sites is paramount.

Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for probing the elemental composition and oxidation states of the near-surface region. For TiZn2O4, XPS analysis typically reveals the presence of Ti, Zn, and O. High-resolution spectra of the Ti 2p, Zn 2p, and O 1s regions provide detailed chemical state information. The binding energies of the Ti 2p peaks are characteristic of the Ti⁴⁺ oxidation state, while the Zn 2p peaks correspond to Zn²⁺. The O 1s spectrum is often more complex and can be deconvoluted to distinguish between lattice oxygen, surface hydroxyl groups, and oxygen vacancies. The presence and concentration of these different oxygen species are critical to the material's reactivity.

Surface Acidity and Basicity

The acidic and basic sites on the surface of TiZn2O4 play a crucial role in its catalytic and sensing properties. Temperature-Programmed Desorption (TPD) is a key technique for characterizing these sites. In a typical TPD experiment, a probe molecule (e.g., ammonia for acidic sites, carbon dioxide for basic sites) is adsorbed onto the material's surface, and the desorption is monitored as the temperature is ramped. The temperature at which desorption occurs is related to the strength of the active sites.

The Role of Surface Defects

Surface defects, such as oxygen vacancies, are often the primary active sites for adsorption and subsequent reactions. These defects can act as trapping sites for photogenerated electrons, promoting charge separation in photocatalysis, and can also be the initial point of interaction for gas molecules in sensing applications. The concentration of these defects can be influenced by the synthesis method and post-synthesis treatments, such as annealing in different atmospheres.

Reaction Mechanisms at the TiZn2O4 Surface

The utility of TiZn2O4 in various applications stems from the specific chemical reactions that occur at its surface. Here, we explore the proposed mechanisms for its key functionalities.

Photocatalytic Degradation of Organic Pollutants

The photocatalytic activity of TiZn2O4 is rooted in its semiconductor properties. The general mechanism, analogous to that of its constituent oxides TiO2 and ZnO, involves the following steps:

-

Photoexcitation: Upon irradiation with photons of energy greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a hole (h⁺) in the VB.

-

Charge Separation and Migration: The photogenerated electron-hole pairs migrate to the surface of the TiZn2O4 nanoparticle.

-

Redox Reactions: At the surface, the electrons and holes participate in redox reactions with adsorbed species:

-

Reduction: The electrons in the conduction band react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻).

-

Oxidation: The holes in the valence band can directly oxidize adsorbed organic pollutants or react with water molecules or hydroxyl ions to produce highly reactive hydroxyl radicals (•OH).

-

-

Pollutant Degradation: The highly reactive superoxide and hydroxyl radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants into simpler, less harmful compounds, such as CO₂ and H₂O.

The efficiency of this process is heavily dependent on the effective separation of the photogenerated electron-hole pairs. Surface defects and the formation of heterojunctions with other semiconductors can enhance this separation and, consequently, the photocatalytic activity.

Caption: Proposed photocatalytic degradation mechanism on the TiZn2O4 surface.

Gas Sensing Mechanism

The gas sensing properties of TiZn2O4 are primarily based on the change in its electrical resistance upon exposure to a target gas. The mechanism for an n-type semiconductor like TiZn2O4 can be described as follows:

-

Oxygen Adsorption: In an ambient air environment, oxygen molecules adsorb onto the surface of the TiZn2O4. These adsorbed oxygen molecules capture free electrons from the conduction band of the TiZn2O4, forming various ionized oxygen species (O₂⁻, O⁻, or O²⁻) depending on the operating temperature. This process creates a depletion layer at the surface, which increases the material's electrical resistance.

-

Gas Interaction: When a reducing gas (e.g., CO, H₂, ethanol) is introduced, it reacts with the pre-adsorbed ionized oxygen species on the surface. This reaction releases the trapped electrons back into the conduction band of the TiZn2O4.

-

Resistance Change: The increase in the concentration of free electrons in the conduction band leads to a decrease in the width of the depletion layer and a corresponding decrease in the electrical resistance of the material. This change in resistance is the sensing signal.

For oxidizing gases (e.g., NO₂, O₃), the opposite effect is observed. These gases can directly adsorb on the surface and capture electrons, further increasing the width of the depletion layer and leading to an increase in resistance.

Caption: Gas sensing mechanism for a reducing gas on an n-type TiZn2O4 surface.

Experimental Protocols for Surface Analysis and Reactivity Studies

To ensure the scientific integrity and reproducibility of research, the following detailed experimental protocols are provided as a guide.

Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the surface elemental composition and chemical oxidation states of Ti, Zn, and O in a TiZn2O4 sample.

Methodology:

-

Sample Preparation:

-

Press the powdered TiZn2O4 sample into a clean indium foil or mount it on a sample holder using double-sided carbon tape.

-

Ensure the sample surface is as flat as possible.

-

Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.

-

-

Instrumental Parameters:

-

X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

-

Vacuum: Maintain a base pressure of < 1 x 10⁻⁹ Torr in the analysis chamber.

-

Analysis Area: Define the analysis area on the sample surface (typically a few hundred micrometers in diameter).

-

Survey Scan: Acquire a survey spectrum (0-1200 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the Ti 2p, Zn 2p, O 1s, and C 1s regions.

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, if necessary.

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Perform peak fitting and deconvolution of the high-resolution spectra using appropriate software (e.g., CasaXPS, XPSPEAK).

-

Determine the elemental composition from the integrated peak areas, correcting for the relative sensitivity factors (RSFs).

-

Identify the chemical states based on the binding energies and peak shapes of the elements.

-

Protocol for Temperature-Programmed Desorption (TPD) of Ammonia

Objective: To characterize the acidic sites on the surface of TiZn2O4.

Methodology:

-

Sample Pre-treatment:

-

Place a known amount of the TiZn2O4 powder in a quartz reactor.

-

Heat the sample under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface of any adsorbed species.

-

Cool the sample to the desired adsorption temperature (e.g., 100 °C).

-

-

Ammonia Adsorption:

-

Introduce a flow of a gas mixture containing a known concentration of ammonia (e.g., 5% NH₃ in He) over the sample for a specific duration to ensure saturation of the surface sites.

-

Purge the system with an inert gas at the adsorption temperature to remove any physisorbed ammonia.

-

-

Temperature-Programmed Desorption:

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) under a constant flow of inert gas.

-

Monitor the desorbed ammonia as a function of temperature using a thermal conductivity detector (TCD) or a mass spectrometer.

-

-

Data Analysis:

-

The resulting TPD profile will show one or more desorption peaks.

-

The temperature of the peak maximum is related to the strength of the acidic sites (higher temperature corresponds to stronger sites).

-

The area under the peak is proportional to the number of acidic sites.

-

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the surface chemistry and reaction mechanisms of TiZn2O4. The interplay between its inverse spinel structure, the chosen synthesis method, and the resulting surface properties is crucial in determining its performance in applications such as photocatalysis and gas sensing. While the general mechanisms can be inferred from its constituent oxides, further dedicated research, particularly employing advanced in-situ and operando spectroscopic techniques, is necessary to fully elucidate the specific reaction pathways on the TiZn2O4 surface. A deeper understanding of the nature and role of active sites, including surface defects, will enable the rational design of more efficient and selective TiZn2O4-based materials for a wide range of technological applications.

References

-

Joshy, D., Jijil, C. P., Jose, S., et al. (2022). Colour tunable cool pigments based on TiZn2O4 inverse spinels. Materials Advances, 3(16), 6533-6542. [Link]

-

Ahmia, N., Benamira, M., Messaadia, L. M., Lahmar, H. L., Trari, M. T., & Avramova, I. A. (2025). Photocatalytic degradation of an organic pollutant using ZnMn2O4/TiO2 heterojunction under solar light. ResearchGate. [Link]

-

Hwang, Y. J., Lee, J. H., Kim, J. H., et al. (2014). NO2 Gas Sensing Properties of Multiple Networked ZnGa2O4 Nanorods Coated with TiO2. ResearchGate. [Link]

-

Huang, W. (2020). Photocatalytic Degradation of Organic Pollutants in Wastewater by Tio2. Academic Journal of Engineering and Technology Science, 3(6), 27-34. [Link]

-

Li, X., et al. (2023). A review of the photocatalytic degradation of organic pollutants in water by modified TiO2. Water Science and Technology, 88(8), 1951-1967. [Link]

-

Zhang, X., et al. (2013). Metal Oxide Nanostructures and Their Gas Sensing Properties: A Review. Sensors, 13(10), 12820-12829. [Link]

-

Al-Gaashani, R., Radiman, S., Tabet, N., & Daud, A. R. (2013). Unveiling the Exceptional Performance of ZnO/Zn2TiO4 Nanocomposites. MDPI. [Link]

-

Kumar, A., et al. (2018). Synthesis and characterization of ZnFe2O4 nanoparticles and its biomedical applications. AIP Conference Proceedings, 1953(1), 030221. [Link]

-

De Kezel, T., et al. (2018). Interplay between surface chemistry, precursor reactivity, and temperature determines outcome of ZnS shelling reactions on CuInS2 nanocrystals. Chemistry of Materials, 30(9), 3123-3133. [Link]

-

Sboui, M., et al. (2015). Preparation and characterization of spinel type Zn 2 TiO 4 nanocomposite. ResearchGate. [Link]

-

Kumar, S., et al. (2024). Synthesis of Tin Oxide Nanoparticles using Microwave-Assisted Method for Dye-Sensitized Solar Cell Application. Engineered Science. [Link]

-

Henderson, M. A. (2022). Reactions: Surface Science Perspectives. TSI Journals. [Link]

-

Sharma, S., et al. (2018). Gas Sensing Properties of ZnFe2O4 Nanoparticles. ResearchGate. [Link]

-

Lee, S. Y., & Park, S. J. (2023). Advances of Nano-Enabled ZnFe2O4 Based-Gas Sensors for VOC Detection and Their Potential Applications: A Review. Processes, 11(11), 3122. [Link]

-

Kumar, A., et al. (2021). Effect of Ag Addition on the Gas-Sensing Properties of Nanostructured Resistive-Based Gas Sensors: An Overview. MDPI. [Link]

-

Valdes, H., & Pérez-Ramírez, J. (2023). Surface reaction kinetics of the methanol synthesis on Cu/Zn-based catalysts. KITopen. [Link]

-

Lewicka, A., et al. (2011). Characterization of nanoscale pigments. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Quantum Yield of TiZn2O4 Photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the quantum yield of Titanium Zinc Oxide (TiZn2O4), a promising photocatalyst. We will delve into the fundamental principles, synthesis methodologies, and the critical factors influencing its photocatalytic efficiency. This document is designed to be a self-validating resource, grounding all claims in verifiable, authoritative references.

Introduction: The Significance of Quantum Yield in Photocatalysis